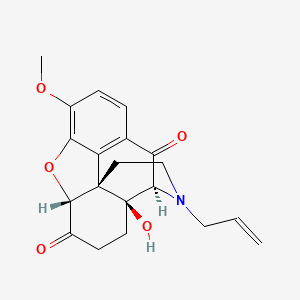

10-Ketonaloxone 3-Methyl Ether

Description

Background on Opioid Receptors and Ligand Diversity

The human body possesses a sophisticated endogenous opioid system that plays a crucial role in modulating pain, mood, and various physiological processes. nih.govmdpi.com This system comprises opioid receptors and the endogenous ligands that activate them.

The classical opioid receptors are members of the G protein-coupled receptor (GPCR) family and are primarily classified into three main subtypes: mu (μ), delta (δ), and kappa (κ). nih.govmdpi.com A fourth member, the nociceptin/orphanin FQ (NOP) receptor, is structurally related but has a distinct pharmacological profile. mdpi.commdpi.com These receptors are widely distributed throughout the central and peripheral nervous systems. nih.govnih.gov

While they share significant structural similarities, with about 70% identity in their transmembrane domains, the differences in their amino acid sequences lead to distinct functional roles. wikipedia.orgmdpi.com Activation of μ-receptors is primarily associated with potent analgesia but also with adverse effects like respiratory depression and euphoria. nih.gov The δ-receptor is also involved in analgesia, while the κ-receptor contributes to analgesia but can also produce dysphoria and diuresis. nih.govwikipedia.org The unique distribution and signaling pathways of each receptor subtype make them attractive targets for drug development. jneurosci.org

| Receptor Subtype | Primary Endogenous Ligands | Key Functions |

| Mu (μ) | Endorphins, Endomorphins | Analgesia, Euphoria, Respiratory Depression, Dependence |

| Delta (δ) | Enkephalins | Analgesia, Gastric Motility Reduction |

| Kappa (κ) | Dynorphins | Analgesia, Diuresis, Dysphoria |

This table summarizes the primary endogenous ligands and key functions associated with the three main opioid receptor subtypes. mdpi.comnih.gov

The body produces its own opioid ligands, known as endogenous opioid peptides, which act as neurotransmitters and hormones. nih.govtermedia.pl These are categorized into families, with each family showing a preference for a particular receptor subtype. The main families are the enkephalins, endorphins, and dynorphins, which are derived from the precursor proteins proenkephalin, proopiomelanocortin (POMC), and prodynorphin, respectively. mdpi.comnih.gov In addition to these peptides, the field of opioid research is founded on the study of opiate alkaloids, which are naturally occurring compounds extracted from the opium poppy, such as morphine. mdpi.comtermedia.pl

Naloxone (B1662785) is a pivotal tool in opioid research, serving as a non-selective opioid receptor antagonist. mdpi.com Its ability to competitively block the effects of opioid agonists was instrumental in the initial discovery and characterization of opioid receptors. frontiersin.org Derivatives of naloxone and the structurally similar naltrexone (B1662487) have been developed to probe the opioid system in various ways. For instance, the quaternary derivative naloxone methiodide has limited ability to cross the blood-brain barrier and is used to differentiate between central and peripheral opioid receptor effects. nih.govelifesciences.orgadvancedsciencenews.com Other derivatives have been functionalized to create fluorescent probes for visualizing receptors in living cells. nih.govelifesciences.org The study of these derivatives helps to elucidate the function and distribution of opioid receptors. nih.gov

Rationale for Investigating Novel Naloxone Derivatives

The continuous synthesis and evaluation of new naloxone derivatives, including 10-Ketonaloxone 3-Methyl Ether, are driven by the pursuit of enhanced understanding and therapeutic intervention in the opioid system.

Modifying the chemical structure of known opioid ligands is a fundamental strategy in drug discovery. mdpi.com Even subtle changes to a molecule's core structure can dramatically alter its binding affinity, selectivity for different receptor subtypes, and functional activity (i.e., whether it acts as an agonist or antagonist). nih.govplos.org The goal of these modifications is often to design ligands with improved pharmacological profiles, such as separating the desired analgesic effects from unwanted side effects. frontiersin.orgmdpi.com For example, research has focused on developing G protein-biased ligands that preferentially activate signaling pathways associated with analgesia while avoiding those linked to adverse effects. mdpi.comnih.gov The synthesis of this compound is an example of such a structural modification, where the addition of a keto group at the C-10 position is explored to understand its influence on receptor interaction. nih.gov

Novel derivatives of opioid ligands are essential for creating sophisticated chemical probes to study the opioid system. uiowa.edu These tools are designed to investigate the complex biology of opioid receptors with high precision. nih.gov Examples include:

Fluorescent Probes: These are ligands attached to a fluorescent dye, allowing researchers to visualize the location and movement of opioid receptors in real-time within living cells and tissues. nih.govelifesciences.org

Photoaffinity Labels: These probes bind to the receptor and then form a permanent, covalent bond upon exposure to light, enabling the identification and isolation of the receptor protein for further study.

Biased Ligands: As mentioned, these probes are designed to selectively activate specific intracellular signaling pathways, helping to dissect the functional consequences of receptor activation. mdpi.com

The development of such probes is crucial for a deeper understanding of opioid receptor pharmacology, which can pave the way for novel therapeutic strategies. uiowa.edunih.gov

Research Objectives and Scope for this compound

The primary research objectives surrounding this compound are centered on its chemical synthesis, characterization, and preliminary pharmacological assessment. A significant goal is the development of efficient synthetic routes to produce this compound, often starting from more readily available precursors like naloxone. researchgate.netorganicchemistrydata.org This includes the investigation of various oxidizing agents and reaction conditions to achieve the desired 10-keto functionality. researchgate.netorganicchemistrydata.org

The scope of research extends to the thorough characterization of this compound using a variety of spectroscopic and analytical techniques. This is crucial for confirming its chemical structure and purity, which is essential for its use as an analytical reference standard or as a precursor for further chemical synthesis. researchgate.net

From a pharmacological perspective, a key objective is to determine the compound's affinity and activity at the primary opioid receptors (mu, delta, and kappa). This involves in vitro binding assays to quantify its binding affinity and functional assays to determine if it acts as an agonist or antagonist at these receptors. The overarching goal of this pharmacological profiling is to understand the impact of the 10-keto substitution in the naloxone series, contributing to the broader understanding of morphinan (B1239233) structure-activity relationships. researchgate.net

Detailed Research Findings

Chemical Properties and Synthesis

This compound is chemically derived from naloxone, a well-known opioid antagonist. The synthesis of this compound typically involves the protection of the phenolic hydroxyl group of naloxone as a methyl ether, followed by oxidation. researchgate.netfrontiersin.org One documented method involves the treatment of naloxone 3-methyl ether with cerium ammonium (B1175870) nitrate (B79036) to introduce a hydroxyl group at the 10-position, which is then further oxidized to the ketone using a reagent such as Dess-Martin periodinane. researchgate.netorganicchemistrydata.org

Below is a table summarizing the key chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | (4R,4aS,7aR,12bS)-3-allyl-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,10-dione |

| Molecular Formula | C₂₀H₂₁NO₅ |

| Molecular Weight | 355.38 g/mol |

| CAS Number | 294175-44-3 |

Spectroscopic Data

¹³C-NMR Data: The following chemical shifts have been reported for the carbon atoms of this compound.

| Chemical Shift (δ) ppm |

| 208.75 |

| 144.21 |

| 143.46 |

| 136.32 |

| 129.95 |

| 129.67 |

| 120.87 |

| 117.94 |

| 115.31 |

| 90.39 |

| 70.39 |

| 69.47 |

| 62.64 |

| 57.58 |

| 56.74 |

| 51.31 |

| 43.44 |

| 36.54 |

| 32.44 |

| 30.27 |

Reference: frontiersin.org

Mass Spectrometry Data: Electrospray ionization mass spectrometry (ESI-MS) has been used to determine the mass-to-charge ratio of the molecule.

| m/z | Ion |

| 358 | [M+H]⁺ (Base Peak) |

| 380 | [M+Na]⁺ |

Reference: frontiersin.org

Pharmacological Profile

Direct and specific pharmacological data for this compound is limited in publicly accessible literature. However, research on analogous 10-keto morphinan compounds provides strong indications of its likely pharmacological profile. Studies on 10-ketonaltrexone (B1237004) and 10-ketooxymorphone, which also feature the 10-keto modification, have demonstrated that this structural change significantly diminishes the compound's potency at mu (μ) opioid receptors and results in low affinity for kappa (κ) and delta (δ) opioid receptors. researchgate.net This suggests that the introduction of the 10-keto group is generally unfavorable for opioid receptor binding.

Based on these findings with closely related compounds, it is hypothesized that this compound would exhibit low affinity for opioid receptors and likely possess weak or negligible agonist or antagonist activity. Definitive quantitative data from radioligand binding assays and functional assays such as GTPγS binding would be necessary to confirm this anticipated pharmacological profile.

Structure

3D Structure

Properties

Molecular Formula |

C20H21NO5 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |

InChI |

InChI=1S/C20H21NO5/c1-3-9-21-10-8-19-14-11-4-5-13(25-2)16(14)26-18(19)12(22)6-7-20(19,24)17(21)15(11)23/h3-5,17-18,24H,1,6-10H2,2H3/t17-,18+,19+,20-/m1/s1 |

InChI Key |

OHQBKEATFCQVAZ-FUMNGEBKSA-N |

Isomeric SMILES |

COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O |

Canonical SMILES |

COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of 10 Ketonaloxone 3 Methyl Ether

Design Principles for Naloxone (B1662785) Analogues

The rationale behind the structural modifications of naloxone to yield 10-Ketonaloxone 3-Methyl Ether is rooted in established principles of medicinal chemistry aimed at modulating the interaction of the ligand with opioid receptors.

Strategic Introduction of 10-Keto Group

The introduction of a keto group at the C-10 position of the morphinan (B1239233) skeleton is a strategic modification intended to alter the compound's pharmacological properties. Research on related morphinan structures, such as naltrexone (B1662487) and oxymorphone, has shown that the presence of a 10-keto group can significantly diminish opioid agonist effects at various opioid receptor subtypes. nih.gov This modification is thought to influence the conformation of the C-ring of the morphinan structure, which in turn can affect how the molecule binds to the opioid receptor. The resulting alteration in binding affinity and efficacy is a key consideration in the design of new antagonists. The exploration of 10-keto analogues is part of a broader effort to develop antagonists with potentially different durations of action or altered side-effect profiles.

Significance of 3-Methyl Ether Modification

The methylation of the 3-phenolic hydroxyl group in naloxone serves a dual purpose in the synthesis of this compound. Primarily, the 3-methyl ether acts as a protecting group. The phenolic hydroxyl group is reactive and can interfere with certain chemical transformations, particularly oxidation reactions at other sites of the molecule. By converting it to a less reactive methyl ether, the synthesis can be directed to the desired modification at the C-10 position.

Furthermore, the 3-hydroxyl group is known to be a critical determinant of opioid receptor affinity and activity. While the final compound may retain the 3-methyl ether, in many synthetic strategies involving morphinans, this group can be later deprotected to yield the free phenol (B47542) if desired. The presence of the 3-methyl ether in the final compound can also be investigated for its own influence on the pharmacological profile, as modifications at this position can impact receptor binding and selectivity.

Synthetic Methodologies for this compound

The synthesis of this compound is achieved through a semi-synthetic approach, starting from naturally occurring morphinans. The process involves a series of chemical transformations to introduce the desired functional groups.

Precursor Selection and Derivatization Routes

The primary precursor for the synthesis is Naloxone . The initial step involves the protection of the 3-phenolic hydroxyl group as a methyl ether. This is a standard procedure in morphinan chemistry to prevent unwanted side reactions during subsequent oxidation steps. The methylation can be achieved using a suitable methylating agent in the presence of a base.

Following the protection of the 3-hydroxyl group, the resulting Naloxone 3-Methyl Ether serves as the direct precursor for the introduction of the 10-keto functionality.

Key Synthetic Intermediates and Reaction Pathways

The introduction of the keto group at the C-10 position is typically achieved through a two-step oxidation process.

Formation of 10-Hydroxynaloxone 3-Methyl Ether: The first step involves the benzylic oxidation of Naloxone 3-Methyl Ether to introduce a hydroxyl group at the C-10 position. This transformation can be accomplished using oxidizing agents such as cerium ammonium (B1175870) nitrate (B79036) (CAN). The reaction conditions are controlled to favor the formation of the 10-hydroxy intermediate. This intermediate, 10-(S)-Hydroxynaloxone 3-Methyl Ether , is a key compound in the synthetic pathway.

Oxidation to this compound: The second step is the oxidation of the newly introduced 10-hydroxyl group to a keto group. This can be achieved using a variety of oxidizing agents, with Dess-Martin periodinane being a commonly employed reagent for this type of transformation due to its mild and selective nature. This final oxidation step yields the target compound, This compound .

A plausible reaction scheme is outlined below:

Stereochemical Control and Purity Considerations

The stereochemistry at the C-10 position is a critical aspect of the synthesis. The oxidation of Naloxone 3-Methyl Ether with cerium ammonium nitrate has been reported to proceed with a degree of stereoselectivity, leading to the formation of the 10-(S)-hydroxy adduct . The stereochemistry of this intermediate is crucial as it determines the stereochemistry of the final product if any subsequent stereospecific reactions were to be performed. However, the subsequent oxidation to the ketone at C-10 removes this chiral center.

Ensuring the purity of this compound requires careful control of the reaction conditions and effective purification methods. Potential impurities can arise from incomplete reactions, such as residual starting material (Naloxone 3-Methyl Ether) or the 10-hydroxy intermediate. Side reactions, such as over-oxidation or degradation of the morphinan skeleton, can also lead to the formation of byproducts.

Purification of the final compound is typically achieved using chromatographic techniques, such as flash column chromatography. The purity of the final product is then confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC), and its structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Tables

Table 1: Key Compounds in the Synthesis of this compound

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Naloxone | C₁₉H₂₁NO₄ | 327.37 | Starting Material |

| Naloxone 3-Methyl Ether | C₂₀H₂₃NO₄ | 341.40 | Precursor |

| 10-(S)-Hydroxynaloxone 3-Methyl Ether | C₂₀H₂₃NO₅ | 357.40 | Key Intermediate |

| This compound | C₂₀H₂₁NO₅ | 355.38 | Final Product |

Table 2: Reagents and Their Functions in the Synthesis

| Reagent | Function |

| Methylating Agent (e.g., Dimethyl sulfate) | Introduction of the 3-methyl ether group |

| Cerium Ammonium Nitrate (CAN) | Oxidizing agent for C-10 hydroxylation |

| Dess-Martin Periodinane | Oxidizing agent for converting the 10-hydroxyl to a 10-keto group |

Spectroscopic and Chromatographic Confirmation of Synthesized Structure

The definitive confirmation of the molecular structure of newly synthesized compounds is paramount in chemical research. For a molecule with the complexity of this compound, a suite of advanced analytical techniques is employed to ensure the correct atomic connectivity, stereochemistry, and purity of the final product. This section details the spectroscopic and chromatographic methods used to verify the successful synthesis and purification of this compound.

Advanced Analytical Techniques for Structural Verification

The structural elucidation of this compound relies on a combination of spectroscopic methods, each providing unique insights into the molecule's architecture. These techniques, when used in concert, provide a comprehensive and unambiguous confirmation of the target structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR is expected to reveal characteristic signals for the aromatic protons, the allyl group, the methoxy (B1213986) group, and the protons of the morphinan skeleton. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide detailed information about the connectivity and spatial relationships of the protons. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ketone at the C-10 position, a key feature of the synthesized compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. The expected monoisotopic mass for this compound (C₂₀H₂₁NO₅) would be confirmed, providing strong evidence for its chemical formula. Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural information, corroborating the presence of specific functional groups and substructures within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is anticipated to show characteristic absorption bands for the ketone (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹, confirming the presence of the 10-keto group. Other significant peaks would include those for the C-O-C stretching of the ether and the aromatic C=C bonds.

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, allyl, methoxy, and morphinan skeleton protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances corresponding to all 20 carbon atoms, including a distinct peak for the C-10 ketone. |

| Mass Spectrometry (HRMS) | Accurate mass measurement corresponding to the molecular formula C₂₀H₂₁NO₅. |

| Infrared (IR) Spectroscopy | Characteristic absorption band for the ketone (C=O) group around 1700-1725 cm⁻¹. |

Isomeric Characterization and Purity Assessment

Isomeric Characterization: The synthesis of complex molecules like this compound can sometimes lead to the formation of stereoisomers. The specific stereochemistry of the morphinan core is critical to its biological activity. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to confirm the relative stereochemistry of the protons and substituents on the ring system. The presence of a single set of well-defined peaks in the NMR spectra is a strong indicator of a single stereoisomer.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized compound. A validated HPLC method, typically employing a reverse-phase column and a mobile phase gradient of acetonitrile (B52724) and water with a suitable acidic modifier, is used to separate the target compound from any starting materials, byproducts, or degradation products. The purity is determined by the percentage of the total peak area that corresponds to the main product peak. A purity level of ≥98% is generally considered acceptable for a well-characterized research compound.

The table below outlines the key parameters for the chromatographic analysis of this compound.

| Parameter | Description |

| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) |

| Detection | UV detection at an appropriate wavelength (e.g., 280 nm) |

| Purity Acceptance Criteria | ≥98% |

Through the rigorous application of these spectroscopic and chromatographic techniques, the chemical identity, structural integrity, and purity of the synthesized this compound can be unequivocally established.

Pharmacological Profile of this compound Remains Uncharacterized in Publicly Available Scientific Literature

Despite significant interest in the structure-activity relationships of opioid receptor ligands, a comprehensive pharmacological characterization of the specific compound this compound is not available in published scientific research. Extensive searches of chemical and biomedical databases have yielded no specific data regarding its binding affinity or functional activity at μ (mu), δ (delta), or κ (kappa) opioid receptors.

The requested detailed analysis, including radioligand binding affinity studies and functional assays of opioid receptor activation and antagonism, cannot be provided as the primary research for this particular molecule does not appear to have been conducted or, if conducted, has not been made publicly available.

Scientific investigation into the pharmacology of opioid compounds typically involves a series of standardized in vitro assays. Radioligand binding studies are fundamental in determining the affinity of a compound for specific receptor subtypes. In these assays, a radiolabeled ligand with known high affinity for a receptor is competed with the unlabeled test compound (in this hypothetical case, this compound). The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity. Lower Ki values indicate higher binding affinity.

Following binding affinity determination, functional assays are employed to elucidate the compound's efficacy at the receptor—whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist. Common functional assays include:

G-Protein Coupled Signaling Assays: Opioid receptors are G-protein coupled receptors (GPCRs). Assays such as the [³⁵S]GTPγS binding assay measure the extent to which a ligand promotes the binding of GTPγS to the G-protein, which is an early step in receptor activation. An increase in [³⁵S]GTPγS binding would suggest agonist activity, while the ability of the compound to block the effect of a known agonist would indicate antagonism.

cAMP Modulation: Activation of μ and δ opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Functional assays often measure changes in cAMP levels to determine a compound's agonist or antagonist properties.

Without experimental data from such studies for this compound, any discussion of its μ-opioid receptor binding profile, δ-opioid receptor binding profile, κ-opioid receptor binding profile, or its selectivity across these receptor subtypes would be purely speculative. Similarly, its effects on G-protein coupled signaling and cAMP modulation remain unknown.

The absence of this information in the scientific literature prevents the creation of the detailed article as requested. Further research would be required to determine the pharmacological characteristics of this compound.

Pharmacological Characterization of 10 Ketonaloxone 3 Methyl Ether at Opioid Receptors

Functional Assays of Opioid Receptor Activation and Antagonism

In Vitro Bioassays (e.g., Guinea Pig Ileum (GPI), Mouse Vas Deferens (MVD))

Classical isolated tissue bioassays, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, are fundamental in characterizing the activity of opioid compounds. The GPI is rich in μ-opioid receptors, while the MVD primarily expresses δ-opioid receptors, with some κ-opioid receptor activity also observable. These assays measure the ability of a compound to inhibit electrically induced muscle contractions, an effect mediated by opioid receptor activation.

Research on related 10-keto derivatives, specifically 10-ketonaltrexone (B1237004) and 10-ketooxymorphone, has demonstrated that the introduction of a 10-keto group significantly diminishes opioid effects at all binding sites. researchgate.net Bioassays revealed that these compounds were substantially less potent at μ-opioid receptors compared to their parent compounds, naltrexone (B1662487) and oxymorphone, and possessed minimal affinity for κ- and δ-opioid receptors. researchgate.net Based on these findings, it is concluded that 10-Ketonaloxone 3-Methyl Ether would also exhibit markedly reduced potency in GPI and MVD assays, consistent with an antagonist profile with weak intrinsic activity.

Table 2: Comparative Potency of 10-Keto Opioid Derivatives in In Vitro Bioassays Based on findings for structurally similar compounds. researchgate.net

| Compound | Assay | Primary Receptor | Observed Potency |

|---|---|---|---|

| 10-Ketonaltrexone | GPI | μ | Far less potent than Naltrexone |

| 10-Ketooxymorphone | GPI | μ | Far less potent than Oxymorphone |

| This compound (Inferred) | GPI | μ | Expected to be far less potent than Naloxone (B1662785) |

| 10-Ketonaltrexone | MVD | δ/κ | Little affinity |

| 10-Ketooxymorphone | MVD | δ/κ | Little affinity |

| This compound (Inferred) | MVD | δ/κ | Expected to have little affinity |

Assessment of Agonist, Partial Agonist, and Antagonist Efficacy

The efficacy of a ligand describes its ability to activate a receptor upon binding. An agonist possesses high efficacy, a partial agonist has intermediate efficacy, and an antagonist has zero or very low efficacy. The antagonist properties of this compound can be quantified by its ability to inhibit the effects of a known opioid agonist. This is typically determined by measuring the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Given that the introduction of the 10-keto group in naltrexone and oxymorphone leads to a diminution of opioid effects, it is highly probable that this compound functions as an opioid antagonist. researchgate.net Its efficacy as an agonist would be negligible, and its primary pharmacological action would be to competitively block the binding of agonists to opioid receptors. The potency of its antagonist activity, however, is likely to be lower than that of its parent compound, naloxone.

Ligand-Receptor Kinetic Studies

The kinetics of ligand binding to and dissociation from a receptor are crucial determinants of its pharmacological effects. These parameters provide insights into the duration of action and the nature of the ligand-receptor interaction.

Association and Dissociation Rates

The association rate (k_on_) describes how quickly a ligand binds to a receptor, while the dissociation rate (k_off_) indicates how rapidly it unbinds. These rates can be determined using radioligand binding assays over time. For opioid antagonists, a slow dissociation rate often correlates with a longer duration of action.

While specific kinetic data for this compound are not available, it is expected that its association and dissociation rates would be altered compared to naloxone due to the structural modification of the 10-keto group. This modification could influence the stability of the ligand-receptor complex, thereby affecting its binding kinetics.

Table 3: Hypothetical Ligand-Receptor Kinetic Parameters This table presents a hypothetical comparison, as experimental data for this compound is unavailable.

| Parameter | Description | Expected Value for this compound |

|---|---|---|

| k_on_ (M⁻¹min⁻¹) | Association Rate Constant | Potentially altered compared to Naloxone |

| k_off_ (min⁻¹) | Dissociation Rate Constant | Potentially altered compared to Naloxone |

| K_d_ (nM) | Equilibrium Dissociation Constant (k_off_/k_on_) | Likely higher than Naloxone, indicating lower affinity |

Receptor Occupancy Dynamics

Receptor occupancy refers to the proportion of receptors that are bound by a ligand at a given time. This is a function of the ligand's concentration and its binding affinity (K_d_). For an antagonist to be effective, it must occupy a sufficient number of receptors to prevent agonist binding. The dynamics of receptor occupancy are influenced by the ligand's pharmacokinetic properties and its binding kinetics. Given the inferred lower potency and likely lower affinity of this compound, it would be expected to require higher concentrations to achieve the same level of receptor occupancy as naloxone.

Biochemical and Cellular Mechanism of Action Studies

Intracellular Signaling Pathway Investigations

The downstream consequences of receptor binding are a critical area of investigation for understanding the full pharmacological impact of 10-Ketonaloxone 3-Methyl Ether. This includes its potential to activate or inhibit specific signaling cascades and influence the cellular fate of the receptor itself.

Currently, there is a lack of specific published research detailing the effects of this compound on downstream signaling cascades, such as the adenylyl cyclase/cAMP pathway or the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK). For related morphinan (B1239233) compounds, receptor activation typically leads to the inhibition of adenylyl cyclase through the activation of Gαi/o subunits of G proteins, resulting in decreased intracellular cAMP levels. researchgate.net Furthermore, opioid receptor activation can trigger the ERK/MAPK pathway, which is implicated in a variety of cellular responses. nih.gov However, without direct experimental data for this compound, its specific impact on these pathways remains speculative.

The process of receptor internalization, primarily mediated by β-arrestins, is a key mechanism for regulating receptor signaling and sensitivity. nih.gov Agonist binding to opioid receptors can promote the recruitment of β-arrestins, leading to receptor endocytosis and subsequent trafficking to either recycling or degradation pathways. nih.gov The structural characteristics of this compound may influence its ability to induce conformational changes in the receptor that favor β-arrestin recruitment. However, specific studies examining receptor internalization and trafficking in response to this compound have not been identified in the current body of scientific literature.

Receptor Allosteric Modulation Studies

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor function. nih.gov This can manifest as either positive or negative modulation of the orthosteric ligand's affinity and/or efficacy.

There is currently no direct evidence to suggest that this compound functions as a positive or negative allosteric modulator of opioid receptors. Studies on other naloxone (B1662785) analogues have explored their potential for allosteric modulation, which can be a valuable therapeutic approach. bioworld.comstanford.edubiorxiv.org The unique structural modifications of this compound warrant investigation into its potential to allosterically modulate the binding and signaling of endogenous or exogenous opioids.

Biased agonism describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another, for instance, G protein signaling versus β-arrestin recruitment. nih.gov This phenomenon holds significant therapeutic promise, as it may allow for the separation of desired therapeutic effects from adverse side effects. nih.govmdpi.com The characterization of this compound as a biased agonist or antagonist would require comparative assays measuring its potency and efficacy in G protein activation versus β-arrestin recruitment. Such data is not currently available.

Interplay with Endogenous Opioid Systems

Modulation of Endogenous Opioid Peptide Release

There is currently no available scientific literature that investigates the effect of this compound on the release of endogenous opioid peptides, such as endorphins, enkephalins, and dynorphins. Studies that would typically employ techniques like in vivo microdialysis or analysis of cultured neuronal cells to measure peptide release following exposure to a compound have not been published for this compound. Consequently, it is not possible to provide data on whether this compound enhances, inhibits, or has no effect on the physiological release of these crucial neuromodulators.

Competition with Endogenous Ligands

Similarly, information regarding the ability of this compound to compete with endogenous ligands for binding to opioid receptors is not present in the available scientific record. Radioligand binding assays, which are fundamental to determining a compound's affinity for specific receptor subtypes (mu, delta, and kappa), have not been reported for this specific molecule. Therefore, its binding profile, including its affinity (Ki) and potency (IC50) at these receptors relative to endogenous opioids, remains uncharacterized.

Preclinical Pharmacological Investigations of 10 Ketonaloxone 3 Methyl Ether in Research Models

Ex Vivo Receptor Occupancy Studies in Animal Brain Tissues

Ex vivo receptor occupancy studies are crucial for determining the extent to which a compound binds to its target receptors in the brain after systemic administration. In a typical study involving a potential opioid modulator like 10-Ketonaloxone 3-Methyl Ether, researchers would administer the compound to laboratory animals, such as rodents. At various time points after administration, the animals would be euthanized, and their brains would be rapidly dissected.

Brain tissue homogenates from specific regions rich in opioid receptors, such as the striatum, thalamus, and cortex, would then be prepared. These homogenates are incubated with a radiolabeled ligand that has a known high affinity for the target opioid receptors (e.g., µ, δ, κ). The amount of radioligand binding is then measured. By comparing the binding in animals treated with this compound to that in control animals, the percentage of receptor occupancy by the test compound can be calculated. This provides vital information on the dose- and time-dependent engagement of the compound with its intended target in the central nervous system.

No specific ex vivo receptor occupancy data for this compound was found in the public domain.

Pharmacokinetic Profile in Research Models (focused on systemic distribution and metabolism in a research context)

The pharmacokinetic profile of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These studies are fundamental to understanding a drug's concentration over time in various tissues and its ultimate fate.

Absorption and Distribution Patterns

Following administration to research models, the absorption characteristics of this compound would be determined by measuring its concentration in plasma over time. This would reveal how quickly and to what extent the compound enters the systemic circulation.

Distribution studies would involve analyzing the concentration of the compound in various tissues and organs, including the brain, to understand its ability to cross the blood-brain barrier and reach its site of action. The volume of distribution (Vd) would be calculated to provide an indication of the extent of its distribution throughout the body.

Metabolic Pathways and Metabolite Identification in Research Samples (e.g., liver microsomes, plasma)

In vitro methods, such as incubation with liver microsomes from preclinical species and humans, are commonly used to investigate the metabolic stability and pathways of a new chemical entity. For this compound, such studies would identify the primary cytochrome P450 (CYP) enzymes responsible for its metabolism.

In vivo studies would involve collecting plasma, urine, and feces from dosed animals to identify the major metabolites. Techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the chemical structures of these metabolites. This information is critical for understanding whether the parent compound or its metabolites are responsible for the pharmacological activity and for assessing potential drug-drug interactions.

Elimination Characteristics

The elimination half-life (t½) and clearance (CL) are key parameters that describe how long a compound remains in the body. These would be determined from the plasma concentration-time profile. The primary routes of excretion, whether through urine (renal) or feces (biliary), would also be identified by analyzing the amount of the compound and its metabolites in these excreta.

Interactive Data Table: Hypothetical Pharmacokinetic Parameters of this compound in a Rodent Model

Note: The following data is hypothetical and for illustrative purposes only, as no specific data for this compound is publicly available.

| Parameter | Value | Unit |

| Bioavailability (Oral) | 45 | % |

| Tmax (Oral) | 1.5 | hours |

| Cmax (Oral) | 250 | ng/mL |

| Volume of Distribution (Vd) | 3.2 | L/kg |

| Elimination Half-life (t½) | 4.7 | hours |

| Clearance (CL) | 0.5 | L/hr/kg |

| Primary Route of Excretion | Renal | - |

Pharmacodynamic Studies in Animal Models (focused on mechanistic understanding, not therapeutic potential or side effects)

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For a compound like this compound, these studies would focus on its interaction with opioid receptors and the subsequent signaling pathways.

Opioid Receptor Modulation in Specific Brain Regions

To understand the mechanistic action of this compound, researchers would likely employ in vivo techniques such as microdialysis in freely moving animals. This would allow for the measurement of neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions, such as the nucleus accumbens and prefrontal cortex, following administration of the compound. Changes in these neurotransmitter levels can provide insights into the compound's modulatory effects on opioid receptor signaling.

Another approach would be to use electrophysiological techniques to measure the firing rate of neurons in brain slices or in vivo. By observing how this compound alters neuronal activity in the presence and absence of known opioid agonists and antagonists, its functional impact on opioid receptor-mediated neuronal circuits can be elucidated.

Interactive Data Table: Hypothetical Neurotransmitter Modulation by this compound in the Nucleus Accumbens

Note: The following data is hypothetical and for illustrative purposes only, as no specific data for this compound is publicly available.

| Neurotransmitter | Change from Baseline (%) | Brain Region |

| Dopamine | +150 | Nucleus Accumbens |

| Serotonin | +25 | Nucleus Accumbens |

| GABA | -10 | Nucleus Accumbens |

Neurochemical and Electrophysiological Effects

Currently, there is a notable absence of published scientific literature detailing the specific neurochemical and electrophysiological effects of this compound. Research into the parent compound, naloxone (B1662785), and related morphinan (B1239233) derivatives provides a foundational understanding of the potential mechanisms that could be investigated for this specific ether derivative.

Naloxone is a well-established competitive antagonist at mu (µ), kappa (κ), and to a lesser extent, delta (δ) opioid receptors. nih.govdrugbank.comnih.gov Its primary mechanism of action involves binding to these receptors without activating them, thereby blocking the effects of opioid agonists. nih.govdrugbank.com Electrophysiological studies of opioid agonists typically show effects such as neuronal hyperpolarization and inhibition of neurotransmitter release, actions that are reversed by naloxone.

Investigations into 10-ketomorphinan analogues have revealed that modifications at the C-10 position can influence binding affinity and selectivity for different opioid receptors. For instance, a series of 10-ketomorphinan analogues demonstrated high affinity for µ and κ receptors with lower affinity for δ receptors. nih.gov Such studies underscore the importance of the morphinan scaffold in receptor interaction. However, without direct experimental data on this compound, its specific impact on neurotransmitter systems (e.g., dopamine, serotonin, norepinephrine) and its direct effects on neuronal firing and synaptic plasticity remain speculative.

Behavioral Phenotyping for Mechanistic Insights (e.g., locomotor activity changes indicative of receptor engagement)

Consistent with the lack of neurochemical and electrophysiological data, there are no specific preclinical behavioral studies published for this compound. Behavioral phenotyping in research models is a critical step to understand the functional consequences of a compound's interaction with its molecular targets.

For opioid-related compounds, a standard battery of behavioral assays is often employed. Changes in locomotor activity can be indicative of receptor engagement. For example, µ-opioid receptor agonists often produce a biphasic effect on locomotor activity, with lower doses causing hyperactivity and higher doses leading to sedation. researchgate.net Antagonists like naloxone can block these effects. mhmedical.com Therefore, one potential avenue of investigation for this compound would be to assess its ability to alter locomotor behavior on its own or to antagonize the locomotor effects of a known opioid agonist.

Other behavioral assays that could provide mechanistic insights include tests of analgesia (e.g., tail-flick, hot plate), reward and reinforcement (e.g., conditioned place preference), and withdrawal behaviors. researchgate.net The outcomes of such studies would be crucial in characterizing the in vivo pharmacological profile of this compound and determining if it acts as an agonist, antagonist, or partial agonist at opioid receptors.

The table below summarizes the receptor binding affinities for a series of related 10-ketomorphinan analogues, which may offer a preliminary framework for hypothesizing the potential receptor interactions of this compound.

| Compound | N-Substituent | µ Receptor Affinity (Ki, nM) | κ Receptor Affinity (Ki, nM) | δ Receptor Affinity (Ki, nM) |

| Analogue 11 | (S)-Tetrahydrofurfuryl | High | High | High |

| Analogue 13 | Cyclobutylmethyl | Moderate | High | Low |

| Analogue 18 | 2-Phenylethyl | High | Moderate | Low |

Data adapted from a study on 10-ketomorphinan analogues. nih.gov The specific Ki values were not provided in the abstract.

Further research is necessary to elucidate the specific preclinical pharmacological profile of this compound.

Analytical Methodologies for 10 Ketonaloxone 3 Methyl Ether in Research Applications

Development of Quantitative Assays in Biological Matrices (for research purposes, e.g., tissue homogenates, cell culture media)

There are no published methods detailing the development and validation of quantitative assays for 10-Ketonaloxone 3-Methyl Ether in biological matrices such as tissue homogenates or cell culture media.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Specific parameters for the analysis of this compound using LC-MS/MS, including precursor and product ions, collision energies, and chromatographic conditions, have not been reported.

High-Performance Liquid Chromatography (HPLC)

Validated HPLC methods for the quantification of this compound, including details on the column, mobile phase, flow rate, and detector settings, are not described in the available literature.

In Vitro Stability and Reactivity Assays

No data has been published on the in vitro stability and reactivity of this compound.

Chemical Stability in Research Buffers and Solvents

Information regarding the chemical stability of this compound in various research buffers and solvents, which is crucial for the design of in vitro experiments, is not available.

Enzymatic Stability in Microsomal Preparations

Studies on the enzymatic stability of this compound in liver microsomes or other enzymatic preparations have not been documented. This information would be essential for understanding its potential metabolic fate in research models.

Computational and Theoretical Studies of 10 Ketonaloxone 3 Methyl Ether

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This modeling approach is instrumental in understanding the intermolecular interactions that govern the ligand's affinity and selectivity for its target.

Based on molecular docking studies of related morphinan (B1239233) antagonists like naltrexone (B1662487) at the mu-opioid receptor (MOR), several key amino acid residues within the receptor's binding pocket are crucial for interaction. mdpi.comnih.gov It is anticipated that 10-Ketonaloxone 3-Methyl Ether would engage with a similar set of residues. The protonated nitrogen atom, a common feature in morphinans, is expected to form a critical salt bridge with a conserved aspartic acid residue, Asp149 , in transmembrane helix 3 (TM3). mdpi.com This ionic interaction is a hallmark of opioid ligand binding and is a primary anchor for the ligand within the receptor.

Hydrophobic interactions also play a significant role in stabilizing the ligand. Residues within transmembrane helices 2, 3, 6, and 7 are likely to form a hydrophobic pocket around the core structure of this compound. mdpi.comnih.gov Key hydrophobic residues anticipated to be involved in these interactions include Ala119 , Met153 , Trp295 , Ile298 , and Ile324 . mdpi.com Additionally, polar residues such as Gln126 , Asn152 , His299 , and Tyr328 are predicted to form hydrogen bonds and other polar contacts with the functional groups of the ligand, further enhancing binding affinity. mdpi.com The 3-methyl ether group of the compound would likely be accommodated within a hydrophobic portion of the binding pocket, while the introduction of the 10-keto group may alter the specific interactions in its vicinity compared to naltrexone.

| Residue | Location | Predicted Interaction Type |

|---|---|---|

| Asp149 | TM3 | Ionic Interaction (Salt Bridge) |

| Ala119 | TM2 | Hydrophobic |

| Met153 | TM3 | Hydrophobic |

| Trp295 | TM6 | Hydrophobic |

| Ile298 | TM6 | Hydrophobic |

| Ile324 | TM7 | Hydrophobic |

| Gln126 | TM2 | Polar/Hydrogen Bonding |

| Asn152 | TM3 | Polar/Hydrogen Bonding |

| His299 | TM6 | Polar/Hydrogen Bonding |

| Tyr328 | TM7 | Polar/Hydrogen Bonding |

The predicted binding mode for this compound within the opioid receptor would likely mirror that of other morphinan antagonists. The core scaffold is expected to orient itself in a way that allows the protonated nitrogen to interact with Asp149. The aromatic ring with the 3-methyl ether group would be positioned within a hydrophobic pocket, while the remaining rings of the morphinan structure would also engage in hydrophobic contacts. The conformation of the N-allyl group is also critical and is expected to occupy a specific sub-pocket that contributes to its antagonist properties. The introduction of the 10-keto group, a modification at the C10 position of the morphinan skeleton, has been shown in related compounds to generally decrease affinity at mu, delta, and kappa opioid receptors. nih.govnih.gov This suggests that the keto group may introduce steric hindrance or unfavorable electronic interactions within the binding pocket, slightly altering the optimal binding conformation compared to its non-ketone parent compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes induced by ligand binding over time. youtube.com

The binding of an antagonist like this compound is expected to stabilize an inactive conformation of the opioid receptor, preventing the conformational changes necessary for receptor activation and downstream signaling. MD simulations on opioid receptors have shown that the binding of antagonists maintains a specific arrangement of the transmembrane helices, particularly TM3 and TM7, which prevents the opening of an intracellular cavity required for G-protein coupling. mdpi.com It is hypothesized that this compound would induce a similar stabilization of the receptor's inactive state.

MD simulations can be used to evaluate the stability of the interactions between this compound and the opioid receptor. By analyzing the root-mean-square deviation (RMSD) of the ligand and receptor atoms over the course of the simulation, the stability of the binding pose can be quantified. Furthermore, techniques such as Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations can be applied to the simulation trajectories to estimate the binding free energy of the complex. nih.gov For the complex of this compound and the mu-opioid receptor, it is predicted that the key interactions, such as the salt bridge with Asp149 and the hydrophobic contacts, would remain stable throughout the simulation, indicative of a persistent binding mode. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. kcl.ac.uk A QSAR model for morphinan derivatives could potentially predict the binding affinity of this compound based on its physicochemical properties.

For a series of 10-ketomorphinan analogues, QSAR studies have indicated that modifications at the nitrogen substituent and the 3-position significantly impact binding affinity at opioid receptors. nih.gov The introduction of a keto group at the 10-position has been identified as a structural feature that generally diminishes opioid receptor affinity. nih.govnih.gov A hypothetical QSAR model would likely include descriptors related to the steric bulk, hydrophobicity, and electronic properties of the substituents. The model would predict a lower binding affinity for this compound compared to naltrexone, primarily due to the presence of the 10-keto group. The 3-methyl ether, in place of a hydroxyl group, would also influence the predicted activity, likely by altering the hydrogen bonding capacity and lipophilicity of the molecule.

| Structural Feature/Descriptor | Predicted Influence on Affinity | Rationale |

|---|---|---|

| 10-Keto Group | Decrease | Potential for steric hindrance or unfavorable electronic interactions within the binding site. nih.govnih.gov |

| 3-Methyl Ether Group | Variable (likely decrease) | Eliminates a hydrogen bond donor (hydroxyl group) but increases lipophilicity. |

| N-Allyl Group | Contributes to antagonist profile | Occupies a specific sub-pocket associated with antagonism. |

| Protonated Nitrogen | Increase | Forms a crucial ionic interaction with Asp149. mdpi.com |

Prediction of Pharmacological Activity Based on Structural Descriptors

The pharmacological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Structural descriptors are numerical values that quantify different aspects of a molecule's topology, geometry, and electronic properties. By establishing a correlation between these descriptors and the biological activity of a series of compounds, it is possible to predict the activity of new, untested molecules. For a compound like this compound, a variety of structural descriptors would be pertinent for predicting its interaction with opioid receptors.

Key structural descriptors for morphinan derivatives typically include:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as branching indices and connectivity indices.

Geometrical Descriptors: These relate to the 3D arrangement of the atoms, including molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and frontier orbital energies (HOMO and LUMO). The presence of the ketone group at the 10-position and the methyl ether at the 3-position significantly alters the electronic landscape of the naloxone (B1662785) scaffold.

Lipophilic Descriptors: The partition coefficient (logP) is a crucial descriptor for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as its ability to cross the blood-brain barrier.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure and reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies on related opioid antagonists have demonstrated the importance of steric and electrostatic fields in determining binding affinity. nih.govacs.org For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that can be used to build predictive models for opioid receptor antagonists. nih.gov These models correlate the 3D steric and electrostatic fields of a set of molecules with their biological activities.

Below is an illustrative data table of hypothetical structural descriptors for this compound, based on values typically observed for similar morphinan derivatives.

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Significance in Predicting Pharmacological Activity |

| Geometrical | Molecular Weight | ~355.4 g/mol | Influences overall size and diffusion properties. |

| Lipophilic | LogP | 2.5 - 3.5 | Affects membrane permeability and distribution. |

| Electronic | Dipole Moment | 3.0 - 4.0 Debye | Indicates the overall polarity of the molecule, influencing interactions with the receptor. |

| Quantum Chemical | HOMO Energy | -6.0 to -5.5 eV | Relates to the molecule's ability to donate electrons in chemical reactions. |

| Quantum Chemical | LUMO Energy | -1.5 to -1.0 eV | Relates to the molecule's ability to accept electrons in chemical reactions. |

This table contains hypothetical data for illustrative purposes.

Development of Predictive Models for Future Design

Building upon the foundation of structural descriptors, predictive computational models can be developed to guide the rational design of future analogs of this compound with potentially enhanced affinity, selectivity, or other desirable pharmacological properties. The development of such models is a systematic process that involves several key steps:

Data Set Assembly: A crucial first step is the compilation of a dataset of structurally related compounds with experimentally determined biological activities (e.g., binding affinities for mu, delta, and kappa opioid receptors). For 10-ketomorphinans, this would involve synthesizing a series of analogs with variations at different positions of the morphinan scaffold. nih.gov

Molecular Modeling and Alignment: The 3D structures of the compounds in the dataset are generated and optimized using molecular mechanics or quantum mechanics methods. A common pharmacophore is identified, and the molecules are aligned based on this shared structural framework.

Calculation of Descriptors: A wide range of structural descriptors, as discussed in the previous section, are calculated for each molecule in the aligned dataset.

Model Generation and Validation: Statistical methods, such as multiple linear regression, partial least squares (PLS), or machine learning algorithms, are employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity. The resulting model is then rigorously validated to assess its predictive power. nih.govacs.org

For instance, a 3D-QSAR model for a series of 10-ketomorphinan analogs could reveal that bulky substituents at a particular position are detrimental to binding at the mu-opioid receptor, while electron-withdrawing groups at another position enhance kappa-opioid receptor selectivity. This information would be invaluable for the design of new compounds.

The table below outlines the components of a hypothetical predictive 3D-QSAR model for this compound analogs.

| Model Component | Description | Example Application in Future Design |

| Training Set | A series of 10-ketomorphinan derivatives with known binding affinities for opioid receptors. | Provides the foundational data for building the model. |

| Statistical Method | Partial Least Squares (PLS) analysis. | Correlates variations in 3D fields with changes in biological activity. |

| Key Descriptors | Steric and electrostatic fields from CoMFA. | Identifies regions around the molecule where changes in shape and charge will impact receptor binding. |

| Predictive Statistic (q²) | A measure of the internal predictive ability of the model (e.g., a q² > 0.5 is considered good). | A high q² value would indicate that the model can reliably predict the activity of new, unsynthesized compounds. |

| Contour Maps | Visual representations of the 3D-QSAR model, showing regions where steric bulk or electrostatic charge is favorable or unfavorable for activity. | Guides medicinal chemists in deciding where to make structural modifications to improve the desired pharmacological properties. |

This table is for illustrative purposes to demonstrate the components of a predictive model.

Through the iterative process of computational modeling, synthesis, and biological testing, it is possible to systematically optimize the structure of this compound to develop new chemical entities with tailored pharmacological profiles.

Future Research Directions and Potential of 10 Ketonaloxone 3 Methyl Ether As a Research Tool

Exploration of Allosteric Sites on Opioid Receptors

The classical understanding of opioid receptor pharmacology has centered on orthosteric ligands—agonists and antagonists that bind to the primary, highly conserved binding pocket. However, the discovery of allosteric sites, which are topographically distinct from the orthosteric site, has opened new avenues for modulating receptor activity. nih.gov Allosteric modulators can fine-tune the receptor's response to endogenous or exogenous orthosteric ligands, offering a more nuanced approach to drug design. nih.gov

10-Ketonaloxone 3-Methyl Ether, with its modified morphinan (B1239233) scaffold, presents a unique chemical architecture that could potentially interact with such allosteric sites. The introduction of a keto group at the 10-position and a methyl ether at the 3-position alters the electronic and steric properties of the naloxone (B1662785) backbone, which may favor binding to non-traditional sites on the opioid receptor.

Future research could systematically evaluate this compound as a negative allosteric modulator (NAM) or a positive allosteric modulator (PAM). As a NAM, it could decrease the affinity or efficacy of orthosteric agonists, a property that is being explored for the development of novel treatments for opioid overdose. frontiersin.org Conversely, as a PAM, it could enhance the effects of endogenous opioids, a strategy with the potential for developing safer analgesics with fewer side effects. nih.govresearchgate.net

Table 1: Types of Allosteric Modulators and Their Potential Effects

| Modulator Type | Mechanism of Action | Potential Therapeutic Application |

| Positive Allosteric Modulator (PAM) | Enhances the affinity and/or efficacy of orthosteric agonists. | Safer analgesics (by potentiating endogenous opioids). nih.govresearchgate.net |

| Negative Allosteric Modulator (NAM) | Decreases the affinity and/or efficacy of orthosteric agonists. | Opioid overdose treatment (by reducing the effect of potent agonists). frontiersin.org |

| Silent Allosteric Modulator (SAM) | Binds to the allosteric site without affecting orthosteric ligand activity but can block the binding of other allosteric modulators. | Research tool to characterize allosteric binding sites. |

Development as a Selective Opioid Receptor Probe

The development of selective probes is crucial for visualizing and quantifying opioid receptors in the brain and peripheral tissues. Such probes, often radiolabeled for use in techniques like Positron Emission Tomography (PET), are invaluable for understanding receptor distribution, density, and occupancy in both healthy and diseased states. mdpi.comacs.org

While naloxone itself is a non-selective opioid receptor antagonist, the structural modifications in this compound could confer selectivity for a particular opioid receptor subtype (μ, δ, or κ). The 10-keto substitution, in particular, has been shown to alter the pharmacological profile of morphinans. nih.gov Further research is warranted to determine the binding affinities of this compound for each receptor subtype.

Should this compound demonstrate high affinity and selectivity for a specific receptor, it could be radiolabeled (e.g., with Carbon-11 or Fluorine-18) to create a novel PET ligand. A successful PET probe based on this scaffold would enable non-invasive in vivo imaging, facilitating studies on the role of specific opioid receptors in pain, addiction, and mood disorders.

Investigations into Receptor Oligomerization and Heteromerization

It is now widely accepted that G protein-coupled receptors (GPCRs), including opioid receptors, can exist as dimers or higher-order oligomers. nih.gov This includes homodimers (composed of identical receptors) and heterodimers (composed of different receptor subtypes, such as μ-δ or δ-κ). frontiersin.orgnih.govjneurosci.org The formation of these receptor complexes can lead to unique pharmacological and signaling properties that are not observed with the individual monomeric receptors. frontiersin.orgjneurosci.orgmdpi.com

The unique structure of this compound could make it a valuable tool for studying these receptor complexes. Depending on its binding characteristics, it might selectively bind to or stabilize a particular dimeric conformation. For instance, it could potentially act as a "dimer-selective" ligand, allowing researchers to probe the functional consequences of specific receptor pairings.

Table 2: Investigating Opioid Receptor Oligomerization

| Research Question | Potential Role of this compound |

| Does the compound selectively bind to monomeric or dimeric receptors? | Competitive binding assays against known monomer- or dimer-preferring ligands. |

| Does the compound alter the formation or stability of receptor dimers? | Use in biophysical assays like FRET or BRET to measure receptor proximity. |

| What are the functional consequences of the compound's interaction with receptor dimers? | Signaling assays (e.g., cAMP inhibition, β-arrestin recruitment) in cells expressing specific receptor pairs. |

Application in Advanced Neuropharmacological Studies

The study of the endogenous opioid system and its role in complex behaviors requires sophisticated pharmacological tools. nih.govnih.govphysiology.org this compound could serve as such a tool in a variety of advanced neuropharmacological studies. Its potential to act as a selective or allosteric modulator would allow for the precise manipulation of specific components of the opioid system.

For example, in brain slice electrophysiology, it could be used to investigate how allosteric modulation of a particular opioid receptor subtype alters neuronal excitability and synaptic transmission in specific brain circuits, such as those involved in pain processing or reward. nih.gov In behavioral pharmacology studies, it could be used to elucidate the in vivo consequences of modulating opioid receptor function in novel ways, potentially revealing new therapeutic strategies for addiction or mood disorders. Furthermore, the development of fluorescently labeled versions of this compound could enable real-time visualization of opioid receptor dynamics in living neurons. sciencedaily.com

Opportunities for Further Chemical Modification and Design of Next-Generation Analogues

The morphinan scaffold is a remarkably versatile platform for medicinal chemistry. acs.orgresearchgate.net this compound itself can be viewed as a starting point for the design of a new generation of opioid receptor ligands. The structure-activity relationships (SAR) of 10-keto morphinans are an active area of research, with modifications at various positions on the morphinan skeleton leading to compounds with diverse pharmacological profiles. nih.govyoutube.com

The 10-keto and 3-methyl ether groups of this compound provide two key points for further chemical modification. For instance, the N-allyl group could be replaced with other substituents to modulate affinity and efficacy, a common strategy in opioid chemistry. The 10-keto group could be reduced to a hydroxyl group, with the stereochemistry at this position potentially influencing receptor selectivity. The 3-methyl ether could be replaced with other functional groups to explore interactions with the receptor's extracellular domains. These synthetic efforts, guided by computational modeling and in vitro screening, could lead to the discovery of novel research tools and therapeutic candidates with unprecedented selectivity and functionality.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 10-Ketonaloxone 3-Methyl Ether, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of ether derivatives like this compound can employ catalytic reductive coupling of aldehydes/ketones with alcohols, as demonstrated for structurally analogous compounds . Optimize solvent systems (e.g., aqueous solutions for chemoselectivity) and catalyst loading (e.g., ruthenium-based catalysts) to minimize side reactions. Monitor reaction progress via HPLC or GC-MS, and purify using column chromatography with silica gel or preparative TLC. Validate purity through - and -NMR, comparing peaks to reference spectra of related methyl ethers (e.g., estrone 3-methyl ether isotopic analogs) .

Q. How can researchers distinguish this compound from positional isomers or oxidation byproducts?

- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula and X-ray crystallography for unambiguous structural determination, as applied to ethers like quercetin-3-methyl ether . For isomers, employ 2D-NMR techniques (e.g., - HSQC and HMBC) to assign ether linkages and ketone positions. Compare retention times with reference standards (e.g., estrone 3-methyl ether derivatives) in reversed-phase HPLC .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Develop a validated LC-MS/MS protocol using isotopic internal standards (e.g., - or -labeled analogs, as seen in estrone 3-methyl ether studies) to correct for matrix effects . Optimize extraction solvents (e.g., methanol:water mixtures) and SPE cartridges for recovery rates >80%. Validate linearity (R > 0.99) and limit of detection (LOD < 1 ng/mL) using spiked samples .

Advanced Research Questions

Q. How does this compound modulate cellular pathways, and what experimental models are suitable for mechanistic studies?

- Methodological Answer : Design in vitro assays using cancer cell lines (e.g., MCF-7 or MDA-MB-231) to evaluate anti-migratory effects, as done for quercetin-3-methyl ether . Use siRNA knockdown or CRISPR-Cas9 to target pathways like Notch1 or NF-κB. Validate protein expression via Western blot and transcriptional changes via qPCR. For in vivo models, administer the compound in xenograft mice and monitor tumor progression via bioluminescence imaging .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay protocols). Replicate studies under standardized conditions, controlling for batch-to-batch compound variability (e.g., purity >98% via chiral HPLC) and solvent effects (e.g., DMSO concentration <0.1%). Use orthogonal assays (e.g., scratch wound-healing vs. Transwell migration) to confirm biological consistency .

Q. How can isotopic labeling (e.g., , ) elucidate the metabolic fate of this compound in hepatic systems?

- Methodological Answer : Synthesize -labeled analogs at the methyl ether group (as in estrone 3-methyl ether studies) and track metabolites using LC-HRMS . Incubate with human liver microsomes (HLMs) and NADPH cofactors. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) via fragmentation patterns. Compare metabolic stability to unlabeled compound using half-life () calculations .

Experimental Design and Validation

Q. What controls are essential for ensuring reproducibility in dose-response studies of this compound?

- Methodological Answer : Include solvent-only controls (e.g., DMSO), positive controls (e.g., paclitaxel for cytotoxicity), and negative controls (e.g., scrambled siRNA). Validate cell viability via MTT or resazurin assays. Perform triplicate technical replicates and biological triplicates to assess inter-experimental variability. Use ANOVA with post-hoc Tukey tests for statistical rigor .

Q. How can researchers optimize stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 6 months, analyzing degradation products via UPLC-PDA. Compare to refrigerated (4°C) and cryogenic (-80°C) storage. Use Arrhenius kinetics to predict shelf life. For light sensitivity, expose aliquots to UV-Vis radiation and monitor photodegradation .

Data Analysis and Reporting

Q. What bioinformatics tools are recommended for integrating multi-omics data in studies of this compound?

- Methodological Answer : Use pathway analysis software (e.g., IPA, MetaboAnalyst) to link transcriptomic, proteomic, and metabolomic datasets. Apply machine learning (e.g., random forest) to identify biomarkers of response. Deposit raw data in public repositories (e.g., GEO, PRIDE) with MIAME/MIMETx compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.